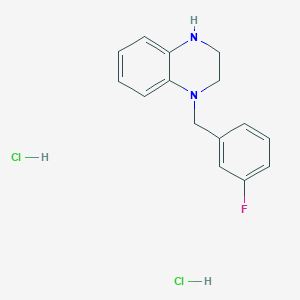
1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines It is characterized by the presence of a fluorobenzyl group attached to the tetrahydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Formation of the Tetrahydroquinoxaline Core: This can be achieved through the reduction of quinoxaline derivatives using suitable reducing agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions. For example, 3-fluorobenzyl chloride can react with the tetrahydroquinoxaline core in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Bases like potassium carbonate or sodium hydride can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving tetrahydroquinoxaline derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride
- 3-Fluorobenzyl chloride
Comparison: 1-(3-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique due to its tetrahydroquinoxaline core, which imparts distinct chemical and biological properties. Compared to 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride, it has a different ring structure, leading to variations in its reactivity and potential applications. The presence of the fluorobenzyl group in both compounds enhances their binding affinity towards specific targets, but the overall biological activity can differ significantly due to the core structure.
Properties
Molecular Formula |
C15H17Cl2FN2 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C15H15FN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |
InChI Key |
GHXSSHIKLALDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















